ERAS-601 Mechanism of Action in Solid Tumors: An In-depth Technical Guide
ERAS-601 Mechanism of Action in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ERAS-601 is a potent and selective, orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase-2). SHP2 is a critical signaling node that transduces signals from receptor tyrosine kinases (RTKs) to the RAS/MAPK pathway, a key cascade frequently dysregulated in human cancers. By locking SHP2 in an inactive conformation, ERAS-601 effectively blocks downstream signaling, leading to reduced cancer cell proliferation and tumor growth. Preclinical and early clinical data suggest that ERAS-601 holds promise as a monotherapy and in combination with other targeted therapies for the treatment of various solid tumors harboring specific genetic alterations.
Core Mechanism of Action
ERAS-601 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. It plays a crucial role in the activation of the RAS/MAPK signaling pathway downstream of various RTKs.[1][2] Upon ligand binding, RTKs become phosphorylated, creating docking sites for adaptor proteins like Grb2, which in turn recruits the guanine nucleotide exchange factor SOS1. SHP2 is recruited to this complex and, through its phosphatase activity, is thought to dephosphorylate specific residues that relieve the autoinhibition of SOS1, leading to the exchange of GDP for GTP on RAS. GTP-bound RAS then activates the MAPK cascade (RAF-MEK-ERK), promoting cell proliferation, survival, and differentiation.
ERAS-601 is an allosteric inhibitor that binds to a pocket on SHP2, stabilizing it in a closed, inactive conformation.[3][4] This prevents the catalytic domain from accessing its substrates, thereby inhibiting its phosphatase activity. The ultimate effect is the suppression of RAS activation and the downregulation of the MAPK signaling pathway, as evidenced by the reduction of phosphorylated ERK (pERK).[5]
Preclinical Data
Biochemical and In Vitro Activity
ERAS-601 has demonstrated potent and selective inhibition of SHP2 in biochemical assays.
| Parameter | Value | Reference |
| Biochemical IC50 (Wild-Type SHP2) | 4.6 nM | [6] |
| Selectivity | Highly selective against a panel of over 300 kinases and 12 other phosphatases. | [6] |
In cellular assays, ERAS-601 has shown anti-proliferative activity in cancer cell lines with activating alterations in the RAS/MAPK pathway, including those with KRAS G12C and EGFR amplification.[6] While specific IC50 values for a broad panel of cell lines are not publicly available, the data suggests that ERAS-601 is most effective in tumors dependent on RTK signaling.
In Vivo Efficacy
ERAS-601 has demonstrated significant single-agent anti-tumor activity in various patient-derived xenograft (PDX) and cell-line derived xenograft (CDX) models of solid tumors.
| Tumor Model Type | Genetic Alterations | Dosing | Outcome | Reference |
| Multiple CDX and PDX models | EGFR, KRAS, BRAF Class III, NF1 LOF mutations | 10 mg/kg BID and 30 mg/kg QD | Significant tumor growth inhibition (TGI) | |
| NCI-H358 (NSCLC CDX) | KRAS G12C | Not specified | Inhibition of ERK1/2 phosphorylation and DUSP6 mRNA levels | |
| KYSE520 (Esophageal Squamous Cell Carcinoma CDX) | EGFR amplification | Dose-dependent | Inhibition of tumor growth and pERK levels | [5] |
Furthermore, preclinical studies have highlighted the synergistic potential of ERAS-601 in combination with other targeted agents. For instance, combination with KRAS G12C inhibitors (sotorasib, adagrasib) or the EGFR inhibitor cetuximab resulted in superior tumor growth inhibition compared to monotherapy in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and head and neck squamous cell carcinoma (HNSCC) models.[6]
Clinical Development
ERAS-601 is currently being evaluated in the multicenter, open-label, Phase 1/1b FLAGSHP-1 clinical trial (NCT04670679) in patients with advanced or metastatic solid tumors.[7] The study is assessing the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of ERAS-601 as a monotherapy and in combination with other anti-cancer therapies, including the EGFR inhibitor cetuximab and the immune checkpoint inhibitor pembrolizumab.[7]
Preliminary results from the FLAGSHP-1 trial have been reported:
| Cohort | N | Key Findings | Reference |
| ERAS-601 + Cetuximab (Dose Escalation) | 15 | Maximum Tolerated Dose (MTD) determined to be 40 mg BID (3 weeks on, 1 week off). Treatment-related adverse events (TRAEs) at or below the MTD were primarily Grade 1 and 2. | [8] |
| ERAS-601 Monotherapy and Combination with Cetuximab in Chordoma | 13 | 1 partial response (PR) and 11 stable disease (SD), with 10 of the SD patients showing some tumor shrinkage. | [9] |
These early clinical findings suggest that ERAS-601 is generally well-tolerated and demonstrates encouraging preliminary activity in a heavily pre-treated patient population.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of ERAS-601 are not fully available in the public domain. However, based on standard methodologies, the following outlines the likely approaches taken.
SHP2 Biochemical Assay (General Protocol)
A typical biochemical assay to determine the IC50 of an inhibitor against SHP2 would involve a fluorescence-based phosphatase assay.
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Reagents : Recombinant full-length SHP2 protein, a phosphopeptide substrate (e.g., DiFMUP), and the test compound (ERAS-601).
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Procedure :
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SHP2 enzyme is incubated with varying concentrations of ERAS-601 in a suitable buffer.
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The phosphopeptide substrate is added to initiate the reaction.
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The enzyme reaction is allowed to proceed for a defined period at a specific temperature.
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The reaction is stopped, and the fluorescence of the dephosphorylated product is measured using a plate reader.
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Data Analysis : The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable non-linear regression model.
Cell Viability/Proliferation Assay (General Protocol)
To assess the anti-proliferative effects of ERAS-601 on cancer cell lines, a colorimetric assay such as the MTT or a luminescence-based assay like CellTiter-Glo® is commonly used.
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Cell Seeding : Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
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Treatment : Cells are treated with a range of concentrations of ERAS-601 or vehicle control.
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Incubation : The plates are incubated for a specified period (e.g., 72 hours).
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Assay :
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MTT Assay : MTT reagent is added to each well and incubated. The resulting formazan crystals are solubilized, and the absorbance is read on a plate reader.
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CellTiter-Glo® Assay : A reagent that lyses the cells and measures ATP levels via a luciferase reaction is added, and luminescence is measured.
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Data Analysis : The signal is normalized to the vehicle-treated control wells, and the IC50 values are calculated.
Western Blotting for pERK Analysis (General Protocol)
Western blotting is used to determine the effect of ERAS-601 on the phosphorylation status of downstream signaling proteins like ERK.
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Cell Lysis : Cancer cells are treated with ERAS-601 for a specified time, then washed and lysed in a buffer containing protease and phosphatase inhibitors.
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Protein Quantification : The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
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SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
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Immunoblotting :
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The membrane is blocked to prevent non-specific antibody binding.
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The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK1/2).
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.
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Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Xenograft Tumor Model Studies (General Protocol)
In vivo efficacy of ERAS-601 is evaluated using immunodeficient mice bearing human tumor xenografts.
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Tumor Implantation : Human cancer cells or patient-derived tumor fragments are implanted subcutaneously into immunodeficient mice (e.g., nude or NSG mice).
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Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
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Treatment : Mice are treated with ERAS-601 (e.g., via oral gavage) at specified doses and schedules. The control group receives a vehicle.
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Tumor Measurement : Tumor volume is measured regularly (e.g., twice weekly) using calipers.
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Endpoint : The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
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Data Analysis : Tumor growth curves are plotted, and metrics such as tumor growth inhibition (TGI) are calculated.
Visualizations
Signaling Pathway
References
- 1. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Dose Escalation/Expansion Study of ERAS-601 in Patients With Advanced or Metastatic Solid Tumors [clin.larvol.com]
- 9. Chordoma Foundation | Promising results emerge from clinical trial… [chordomafoundation.org]
